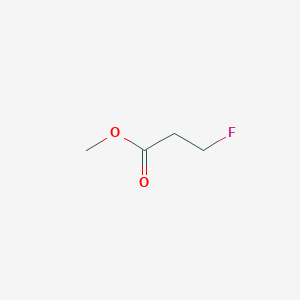

Methyl 3-fluoropropanoate

Description

Methyl 3-fluoropropanoate (CAS: 459-70-1) is a fluorinated ester with the molecular formula C₄H₇FO₂ and a molecular weight of 106.096 g/mol . It is structurally derived from 3-fluoropropanoic acid by esterification with methanol. The compound is characterized by a fluorine atom at the β-position (third carbon) of the propanoate chain, which significantly influences its electronic and steric properties.

Properties

IUPAC Name |

methyl 3-fluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-7-4(6)2-3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQCXAWZBHOHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576399 | |

| Record name | Methyl 3-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-70-1 | |

| Record name | Methyl 3-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoropropanoate can be synthesized through several methods. One common route involves the reaction of methyl 3-bromopropionate with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoropropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoropropanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used.

Hydrolysis: 3-fluoropropanoic acid and methanol.

Reduction: 3-fluoropropanol.

Scientific Research Applications

Methyl 3-fluoropropanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various fluorinated compounds.

Pharmaceuticals: It is used in the development of fluorinated drugs due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.

Material Science: It is utilized in the preparation of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-fluoropropanoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In pharmaceuticals, the fluorine atom can influence the compound’s interaction with biological targets, enhancing binding affinity and metabolic stability.

Comparison with Similar Compounds

Key Properties:

- Synonyms: Methyl 3-fluoropropionate, 3-Fluoropropionic acid methyl ester .

- Safety : As per safety data sheets (SDS), it requires precautions such as avoiding heat, flames, and incompatible substances (e.g., oxidizers). Proper storage conditions include cool, ventilated environments away from direct sunlight .

Fluorinated esters exhibit diverse reactivity and applications depending on substituent positions, fluorine content, and ester groups. Below is a detailed comparison of Methyl 3-fluoropropanoate with structurally related compounds.

Parent Acid: 3-Fluoropropanoic Acid

- Molecular Formula : C₃H₅FO₂ .

- Molecular Weight : 92.069 g/mol .

- Key Differences: The absence of the methyl ester group reduces lipophilicity compared to this compound. The carboxylic acid group increases acidity (pKa ~2-3), making it more reactive in nucleophilic substitution or condensation reactions .

Analogous Esters

a) Ethyl 3-Fluoropropanoate

- Molecular Formula : C₅H₉FO₂ .

- Molecular Weight : 120.12 g/mol .

- Ethyl esters generally hydrolyze slower than methyl esters due to increased alkyl chain stability .

b) Benzyl 3-Fluoropropanoate

- Molecular Formula : C₁₀H₁₁FO₂ .

- Molecular Weight : 182.19 g/mol (estimated).

- Comparison: The benzyl group enhances aromatic π-system interactions, useful in catalytic or polymer applications. Higher molecular weight and steric hindrance may reduce volatility compared to this compound .

Substituted Derivatives

a) Methyl 2-Amino-3,3,3-Trifluoropropanoate

- Molecular Formula: C₄H₆F₃NO₂ .

- Molecular Weight : 157.09 g/mol.

- Comparison: The trifluoromethyl group and amino substitution at the α-position introduce strong electron-withdrawing effects, altering reactivity in peptide coupling or organocatalysis .

b) Methyl 3-Oxo-3-[4-(Trifluoromethyl)Phenyl]Propanoate

c) Methyl 3,3,3-Trifluoro-2-(Trifluoromethyl)Propanoate

Positional Isomers

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

Biological Activity

Methyl 3-fluoropropanoate is a fluorinated ester that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound's biological activity stems from its structural characteristics, which allow it to interact with biological systems in unique ways. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula CHFO and a molecular weight of approximately 134.13 g/mol. The presence of the fluorine atom is significant as it influences the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 134.13 g/mol |

| Boiling Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The synthesis typically involves several steps:

- Fluorination : The introduction of fluorine can be achieved through nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST).

- Esterification : The carboxylic acid is esterified with methanol under acidic conditions to yield the methyl ester.

This compound exhibits biological activity primarily through its interaction with enzymes and receptors. The fluorine atom enhances the compound's binding affinity to various biological targets, potentially modifying enzyme kinetics and pathways.

- Enzyme Inhibition : Studies have indicated that this compound can act as a competitive inhibitor for certain enzymes by mimicking natural substrates. This property is particularly useful in drug development where selective inhibition is desired.

- Substrate Mimicry : The compound's structure allows it to mimic natural substrates, facilitating studies on enzyme mechanisms and metabolic pathways.

Medicinal Chemistry

This compound has been investigated for its potential as a building block in the synthesis of fluorinated pharmaceuticals. Its stability and reactivity make it an attractive candidate for developing drugs with enhanced bioavailability.

- Case Study : In a study assessing the metabolic stability of fluorinated compounds, this compound exhibited significantly improved resistance to enzymatic degradation compared to non-fluorinated analogs .

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme kinetics and substrate specificity. Its ability to participate in various reactions makes it valuable for exploring metabolic pathways.

- Research Findings : A study demonstrated that this compound could effectively inhibit haloalkanoate dehalogenase enzymes, showcasing its potential as a tool for investigating enzyme function .

Comparative Analysis with Similar Compounds

This compound can be compared with other fluorinated compounds to highlight its unique properties.

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 3-amino-2-fluoropropanoate | Contains an amino group | Enhanced reactivity due to amino functionality |

| Ethyl 3-chloropropionate | Contains chlorine | Different reactivity profile due to chlorine |

| Methyl 2-fluoropropionate | Fluorine on second carbon | Variations in steric hindrance affecting activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.